molecular formula C6H10O3S2 B14744735 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid CAS No. 6317-19-7

2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid

Cat. No.: B14744735
CAS No.: 6317-19-7
M. Wt: 194.3 g/mol
InChI Key: OCKRQNFGBJJCRP-UHFFFAOYSA-N
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Description

2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid is an organic compound with the molecular formula C6H10O3S2. It features a planar carbon atom connected to one oxygen and two sulfur atoms. This compound is notable for its use in reversible addition-fragmentation chain-transfer (RAFT) polymerization, where it acts as a chain transfer agent (CTA) for reversible-deactivation radical polymerization (RDRP) of vinyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid typically involves the reaction of isopropyl chloroformate with potassium thioacetate, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid exerts its effects involves its role as a chain transfer agent in RAFT polymerization. The compound facilitates the reversible addition and fragmentation of radicals, allowing for precise control over polymer growth. This process involves the formation of a stable intermediate that can reinitiate polymerization, leading to well-defined polymer structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid is unique due to its specific structure, which provides distinct reactivity and stability in RAFT polymerization. Its isopropoxy group offers different steric and electronic properties compared to similar compounds, influencing its efficiency and selectivity as a chain transfer agent .

Properties

CAS No.

6317-19-7

Molecular Formula

C6H10O3S2

Molecular Weight

194.3 g/mol

IUPAC Name

2-propan-2-yloxycarbothioylsulfanylacetic acid

InChI

InChI=1S/C6H10O3S2/c1-4(2)9-6(10)11-3-5(7)8/h4H,3H2,1-2H3,(H,7,8)

InChI Key

OCKRQNFGBJJCRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)SCC(=O)O

Origin of Product

United States

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